molecular formula C16H15NO B8668172 1-Benzyl-2-methyl-1H-indol-4-ol CAS No. 172732-78-4

1-Benzyl-2-methyl-1H-indol-4-ol

Cat. No. B8668172
M. Wt: 237.30 g/mol
InChI Key: XDYZMGCJQLDBQN-UHFFFAOYSA-N
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Patent
US05733923

Procedure details

A solution of 1.25 g (5 mmol) of 4-methoxy-2-methyl-1-(phenylmethyl)-1H-indole and 20 mL of 1M BBr3 /CH2Cl2 in 50 mL of methylene chloride was stirred at room temperature for 5 hours and concentrated at reduced pressure. The residue was dissolved in ethyl acetate, washed with brine and dried (MgSO4). After concentrating at reduced pressure, the residue was chromatographed on silica gel eluting with 20% EtOAc/hexane to give 577 mg (49% yield) of 4-hydroxy-2-methyl-1-(phenylmethyl)-1H-indole, 125°-127° C.
Name
4-methoxy-2-methyl-1-(phenylmethyl)-1H-indole
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
BBr3 CH2Cl2
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[C:6]([CH3:19])[N:7]2[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.B(Br)(Br)Br.C(Cl)Cl>C(Cl)Cl>[OH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[C:6]([CH3:19])[N:7]2[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
4-methoxy-2-methyl-1-(phenylmethyl)-1H-indole
Quantity
1.25 g
Type
reactant
Smiles
COC1=C2C=C(N(C2=CC=C1)CC1=CC=CC=C1)C
Name
BBr3 CH2Cl2
Quantity
20 mL
Type
reactant
Smiles
B(Br)(Br)Br.C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel eluting with 20% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=C(N(C2=CC=C1)CC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 577 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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